molecular formula C30H32N4O4 B2880218 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide CAS No. 1224014-21-4

2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide

カタログ番号 B2880218
CAS番号: 1224014-21-4
分子量: 512.61
InChIキー: QPGHJWPOMSKKJQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide” is a complex organic molecule. It contains a benzylamino group, a quinazolinone group, a phenyl group, and a pentylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple functional groups. The benzylamino group, quinazolinone group, phenyl group, and pentylacetamide group each contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone group could impact its solubility, while the benzylamino group could influence its reactivity .

科学的研究の応用

T-Type Ca2+ Channel Blocker in Cancer Therapy

The compound has been studied for its potential in cancer therapy, specifically in inducing autophagy and apoptosis in cancer cells. For instance, a selective T-type Ca2+ channel blocker, structurally related to the compound , showed promising results in reducing tumor volume and weight in lung cancer models. The mechanism involves inducing cell death via autophagy and apoptosis mediated by reactive oxygen species (ROS) generation and inhibition of glucose uptake, suggesting potential chemotherapeutic value for lung cancer treatment (Rim et al., 2014).

Versatile Building Blocks in Organic Synthesis

The compound's structure is reminiscent of versatile intermediates used in the synthesis of piperidine-containing natural products and bioactive compounds. Phenylglycinol-derived oxazolopiperidone lactams, for example, serve as versatile intermediates for constructing diverse piperidine compounds, highlighting the potential utility of similar compounds in synthesizing a wide range of bioactive molecules with varied substitution patterns (Escolano et al., 2006).

Antimicrobial Activities

Compounds structurally related to 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide have been synthesized and evaluated for their antimicrobial activities. Such compounds, including those with 1,3-oxazolyl-7-chloroquinazolin-4(3H)one structures, have shown promising antimicrobial properties, highlighting the potential of similar compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Synthesis and Reactivity in Organic Chemistry

The compound is related to various organic synthesis research, including the synthesis of oxazolines and benoxazoles, where specific dehydrating agents facilitate the transformation. This demonstrates the compound's relevance in organic chemistry, particularly in synthesizing heterocyclic compounds which are crucial in drug development and materials science (Xu, Li, & Chen, 2011).

作用機序

The mechanism of action of this compound would depend on its intended use. Without more specific information, it’s difficult to predict how this compound might interact with other substances or biological systems .

将来の方向性

The future research directions for this compound would likely depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine with benzylamine, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with 2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid to form the final product.", "Starting Materials": [ "2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine", "benzylamine", "2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine with benzylamine in ethanol to form 2-(benzylamino)-4-(4-nitrophenyl)-6-pentylpyrimidine.", "Step 2: Reduction of the nitro group in 2-(benzylamino)-4-(4-nitrophenyl)-6-pentylpyrimidine using palladium on carbon and hydrogen gas to form 2-(benzylamino)-4-(4-aminophenyl)-6-pentylpyrimidine.", "Step 3: Reaction of 2-(benzylamino)-4-(4-aminophenyl)-6-pentylpyrimidine with 2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid in DMF at 80°C to form 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide." ] }

CAS番号

1224014-21-4

分子式

C30H32N4O4

分子量

512.61

IUPAC名

2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-pentylacetamide

InChI

InChI=1S/C30H32N4O4/c1-2-3-9-18-31-27(35)19-22-14-16-24(17-15-22)34-29(37)25-12-7-8-13-26(25)33(30(34)38)21-28(36)32-20-23-10-5-4-6-11-23/h4-8,10-17H,2-3,9,18-21H2,1H3,(H,31,35)(H,32,36)

InChIキー

QPGHJWPOMSKKJQ-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。